Dicyanocobyrinic acid heptapropyl ester
Description
Dicyanocobyrinic acid heptapropyl ester (DCCHP) is a hydrophobic cobalt corrinoid derived from vitamin B12. Structurally, it features a corrin macrocycle with seven propyl ester groups and two axial cyanide ligands coordinated to the central cobalt(III) ion . This compound is synthesized via hydrolysis of vitamin B12 amide side chains, followed by esterification with propyl groups . DCCHP exhibits strong solubility in organic solvents such as toluene, ethyl acetate, and acetonitrile, making it valuable for studying ligand substitution kinetics in non-aqueous environments . Its UV-visible spectra are solvent-dependent, with γ-band positions shifting according to solvent polarity . Applications include catalytic studies, biomimetic chemistry, and as a precursor for synthesizing chloro- and lactone derivatives .
Properties
Molecular Formula |
C68H101CoN6O14 |
|---|---|
Molecular Weight |
1285.5 g/mol |
IUPAC Name |
cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;dicyanide |
InChI |
InChI=1S/C66H101N4O14.2CN.Co/c1-16-31-78-50(71)26-23-44-48-39-49-62(10,11)45(24-27-51(72)79-32-17-2)57(68-49)42(8)59-63(12,30-29-53(74)81-34-19-4)47(38-54(75)82-35-20-5)61(69-59)66(15)65(14,41-56(77)84-37-22-7)46(25-28-52(73)80-33-18-3)58(70-66)43(9)60(67-48)64(44,13)40-55(76)83-36-21-6;2*1-2;/h39,44-47,61H,16-38,40-41H2,1-15H3;;;/q3*-1;+3/t44-,45-,46-,47+,61?,63-,64+,65+,66+;;;/m1.../s1 |
InChI Key |
WMGFZOGMMFWUJM-GRQAXCPQSA-N |
Isomeric SMILES |
CCCOC(=O)CC[C@@H]1/C/2=C/C3=N/C(=C(\C4=NC([C@@H]([C@@]4(C)CCC(=O)OCCC)CC(=O)OCCC)[C@]5([C@@]([C@@H](C(=N5)/C(=C(/[C@@]1(C)CC(=O)OCCC)\[N-]2)/C)CCC(=O)OCCC)(C)CC(=O)OCCC)C)/C)/[C@H](C3(C)C)CCC(=O)OCCC.[C-]#N.[C-]#N.[Co+3] |
Canonical SMILES |
CCCOC(=O)CCC1C2=CC3=NC(=C(C4=NC(C(C4(C)CCC(=O)OCCC)CC(=O)OCCC)C5(C(C(C(=N5)C(=C(C1(C)CC(=O)OCCC)[N-]2)C)CCC(=O)OCCC)(C)CC(=O)OCCC)C)C)C(C3(C)C)CCC(=O)OCCC.[C-]#N.[C-]#N.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrite ionophore II involves the esterification of dicyanocobyrinic acid with heptapropyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods: Industrial production of nitrite ionophore II follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure consistency and high yield. The final product is subjected to rigorous quality control measures to meet the standards required for its application in ion-selective electrodes .
Types of Reactions:
Oxidation: Nitrite ionophore II can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of nitrite ionophore II.
Reduction: Reduced forms of the compound, often with altered ester groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Nitrite ionophore II has a wide range of applications in scientific research:
Chemistry: Used in the development of ion-selective electrodes for the detection of nitrite ions in environmental and industrial samples.
Biology: Employed in biosensors for monitoring nitrite levels in biological systems, which is crucial for studying nitrogen metabolism and related processes.
Medicine: Utilized in diagnostic devices for measuring nitrite levels in bodily fluids, aiding in the diagnosis of certain medical conditions.
Industry: Applied in environmental monitoring to detect nitrite contamination in water and soil samples
Mechanism of Action
The mechanism of action of nitrite ionophore II involves the selective binding of nitrite ions through coordination with the cobalt center in the compound. This binding occurs due to the specific geometry and electronic properties of the ionophore, which allows it to differentiate nitrite ions from other anions. The bound nitrite ions can then be detected through changes in the electrode potential, providing a quantitative measure of nitrite concentration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Methyl vs. Propyl Esters
The heptapropyl ester differs from its methyl counterpart, dicyanocobyrinic acid heptamethyl ester (DCCHM), primarily in alkyl chain length. This structural variation profoundly impacts physicochemical properties:
DCCHP’s extended alkyl chains reduce solubility in polar solvents but enhance stability in hydrophobic matrices. Conversely, DCCHM’s methyl groups facilitate easier crystallization and purification .
Ligand Substitution Kinetics
DCCHP exhibits distinct ligand substitution behavior compared to other cobalt corrinoids. Equilibrium constants (K) for azole ligand displacement (e.g., imidazole, pyrazole) follow the trend: K (DCCHP): CN<sup>–</sup> > SO3<sup>2–</sup> > CH3<sup>–</sup> > CH3CH2<sup>–</sup> This reflects the trans influence of axial ligands, where stronger field ligands (CN<sup>–</sup>) stabilize the corrinoid, reducing substitution rates . In contrast, DCCHM’s smaller esters allow faster ligand exchange in polar solvents like methanol .
Spectroscopic Properties
- UV-Vis Spectra : DCCHP’s γ-band shifts to longer wavelengths (~550 nm) in toluene compared to DCCHM (~530 nm in CH2Cl2), indicating solvent-dependent electronic transitions .
- NMR Data : DCCHM shows distinct <sup>1</sup>H NMR signals at δ 7.85–7.18 (aromatic protons) and δ 5.88–4.20 (ester methyl groups) . DCCHP’s propyl esters likely exhibit upfield shifts due to increased electron-donating effects.
Reactivity and Derivative Formation
DCCHP forms stable chloro derivatives (e.g., 10-chloro-DCCHP) via HClO4 treatment, analogous to DCCHM’s perchlorate derivatives . However, DCCHP’s bulkier esters slow nucleophilic attack, requiring harsher conditions for lactone formation compared to DCCHM .
Data Tables
Table 1: Equilibrium Constants (K) for Azole Ligand Substitution in DCCHP
| Solvent | Imidazole (M<sup>−1</sup>) | Pyrazole (M<sup>−1</sup>) | 1,2,4-Triazole (M<sup>−1</sup>) |
|---|---|---|---|
| Water | 1.2 × 10<sup>4</sup> | 8.5 × 10<sup>3</sup> | 9.8 × 10<sup>3</sup> |
| Methanol | 9.0 × 10<sup>3</sup> | 6.2 × 10<sup>3</sup> | 7.5 × 10<sup>3</sup> |
| Acetonitrile | 5.4 × 10<sup>3</sup> | 3.8 × 10<sup>3</sup> | 4.6 × 10<sup>3</sup> |
Table 2: Solubility Comparison
| Compound | Solubility in Toluene | Solubility in CH2Cl2 |
|---|---|---|
| DCCHP | High | Moderate |
| DCCHM | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
